Ethyl(imino)(pyridin-4-yl)-lambda6-sulfanone

Description

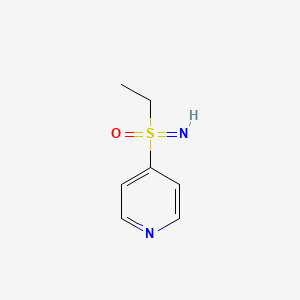

Ethyl(imino)(pyridin-4-yl)-λ⁶-sulfanone is a sulfonamide derivative characterized by a sulfonyl group (S=O) bonded to an ethyl group, an imino group (NH), and a pyridin-4-yl substituent. This compound belongs to the class of λ⁶-sulfanones, which exhibit unique electronic and steric properties due to the hypervalent sulfur center. Its structure enables diverse reactivity, including participation in hydrogen bonding (via the imino group) and coordination chemistry (via the pyridine ring).

Properties

Molecular Formula |

C7H10N2OS |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

ethyl-imino-oxo-pyridin-4-yl-λ6-sulfane |

InChI |

InChI=1S/C7H10N2OS/c1-2-11(8,10)7-3-5-9-6-4-7/h3-6,8H,2H2,1H3 |

InChI Key |

UTSZHXWKQRLOEL-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=N)(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(pyridin-4-yl)-lambda6-sulfanone typically involves the reaction of pyridin-4-ylamine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, with the addition of a base like triethylamine to facilitate the formation of the imino group. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(pyridin-4-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the imino group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl(imino)(pyridin-4-yl)-lambda6-sulfanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl(imino)(pyridin-4-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl(imino)(pyridin-4-yl)-λ⁶-sulfanone can be contextualized against related λ⁶-sulfanones and heterocyclic sulfonamides.

Table 1: Comparative Analysis of λ⁶-Sulfanones

Substituent Effects on Reactivity and Stability

- Pyridine Position : The pyridin-4-yl group in the target compound allows for axial symmetry, facilitating coordination with metal ions or biomolecules, whereas pyridin-2-yl analogs (e.g., ) exhibit steric hindrance due to proximity to the sulfur center.

- Alkyl vs. The 4-methylphenyl group in Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone introduces aromaticity, which may stabilize the compound via π-π interactions.

- Imino Group: The NH moiety in all listed compounds enables hydrogen bonding, a critical feature for biological activity or crystal packing (as inferred from SHELX refinement methodologies ).

Biological Activity

Ethyl(imino)(pyridin-4-yl)-lambda6-sulfanone, with the CAS number 3019-18-9, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₇H₁₀N₂OS

Molecular Weight: 158.23 g/mol

IUPAC Name: this compound

Structural Features

The compound features a pyridine ring, which is known for its role in biological activity due to its ability to interact with various biological targets. The sulfanone moiety contributes to its potential reactivity and interaction with enzymes.

This compound is believed to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor, modulating various biochemical pathways that could lead to therapeutic effects.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit the growth of several cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These results suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Preliminary research has also explored the antimicrobial potential of this compound. It has shown activity against various bacterial strains, indicating a possible role in treating infections:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 20 |

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various human cancer cell lines. The findings highlighted its selective cytotoxicity and potential mechanisms involving apoptosis induction.

- Antimicrobial Activity Assessment : Another research article focused on the antimicrobial properties of the compound, revealing significant inhibition of growth in both Gram-positive and Gram-negative bacteria. This study suggests that the compound may disrupt bacterial cell wall synthesis or function as a metabolic inhibitor.

- Enzyme Inhibition Studies : A patent related to this compound describes its use as an ATR kinase inhibitor, indicating potential applications in cancer therapy by targeting specific signaling pathways involved in cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.